Santamarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSEPIRACGCBO-PFFFPCNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911513 | |
| Record name | Santamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-13-5 | |
| Record name | Santamarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santamarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Santamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SANTAMARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15D6KW291H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence, Isolation, and Elucidation Methodologies of Santamarine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of Santamarine. criver.com The characterization is achieved through comprehensive analysis of 1D NMR (¹H and ¹³C) and 2D NMR (e.g., ¹H-¹H COSY, HSQC, and HMBC) spectra. mdpi.comresearchgate.net These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The purity of Santamarine samples has also been verified through integration analysis of ¹H NMR spectra, with purities exceeding 95% being reported. mdpi.com The characterization of Santamarine isolated from Artemisia scoparia was confirmed by comparing its NMR data with published values. mdpi.com
Table 1: ¹H and ¹³C NMR Spectral Data for Santamarine (in CDCl₃) Data sourced from a study on compounds isolated from Artemisia scoparia. mdpi.com
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 41.3 | 1.63 (m), 1.95 (m) |
| 2 | 27.0 | 2.10 (m) |
| 3 | 25.1 | 2.25 (m) |
| 4 | 134.1 | - |
| 5 | 127.0 | 5.38 (br s) |
| 6 | 77.2 | 3.95 (t, J = 10.1) |
| 7 | 50.5 | 2.45 (m) |
| 8 | 22.8 | 1.68 (m) |
| 9 | 40.8 | 1.45 (m) |
| 10 | 37.5 | 1.85 (m) |
| 11 | 139.8 | - |
| 12 | 170.5 | - |
| 13 | 121.2 | 5.58 (d, J = 2.7), 6.25 (d, J = 3.2) |
| 14 | 19.3 | 1.05 (s) |
| 15 | 17.5 | 1.80 (s) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Identification
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of isolated Santamarine and for its identification within complex mixtures. moravek.comtorontech.com Purity analysis by HPLC confirms that the isolated compound is a single entity, a critical requirement for subsequent biological or chemical studies. researchgate.net Research has reported the purity of Santamarine to be greater than 98% based on HPLC analysis. researchgate.net
The method typically employs a reversed-phase column. nih.govresearchgate.net For example, the purity of Santamarine from Inula racemosa was analyzed using a Waters HPLC system equipped with a photodiode array (PDA) detector and a reversed-phase C18 column. nih.govresearchgate.net The separation of Santamarine from Artemisia scoparia extract was achieved using a YMC ODS-A column with an isocratic mobile phase of 60% aqueous methanol (B129727), where Santamarine was detected at a retention time of 19.0 minutes. mdpi.com
Table 2: Reported HPLC Methods for Santamarine Analysis
| Parameter | Method 1 (Source: mdpi.com) | Method 2 (Source: nih.govresearchgate.net) |
| Stationary Phase (Column) | YMC ODS-A | Reversed-phase C18 (4.6 mm × 150 mm, 5 μm) |
| Mobile Phase | 60% aqueous Methanol | Not specified |
| Flow Rate | 2 mL/min | Not specified |
| Detection | Not specified | PDA 2998 |
| Retention Time (min) | 19.0 | Not specified |
| Temperature | Not specified | Room Temperature |
Molecular Basis of Santamarine Bioactivity
Classification and Core Structural Features of Santamarine
Santamarine is classified as a sesquiterpene lactone, a large and diverse group of secondary metabolites found predominantly in plants, particularly within the Asteraceae family. encyclopedia.pub Sesquiterpenes are C15 terpenoids, meaning they are synthesized from three isoprene (B109036) units. encyclopedia.pub The core structure of Santamarine is characterized by a 15-carbon skeleton arranged into a complex, multi-ring system, fused with a lactone ring—a cyclic ester. Its specific chemical formula is C₁₅H₂₀O₃. nih.gov
Table 1: Key Structural and Chemical Features of Santamarine
| Property | Description |
| Chemical Class | Sesquiterpene Lactone |
| Sub-Class | Eudesmanolide |
| Molecular Formula | C₁₅H₂₀O₃ |
| Core Skeleton | 15-Carbon (Sesquiterpene) |
| Key Functional Groups | γ-Lactone ring, α-methylene group |
Significance of the α-Methylene-γ-Lactone Moiety in Biological Interactions
A defining structural feature of Santamarine, and many other biologically active sesquiterpene lactones, is the α-methylene-γ-lactone moiety. This functional group, consisting of an exocyclic double bond adjacent to the carbonyl group of the lactone ring, is widely recognized as the key pharmacophore responsible for the compound's bioactivity. encyclopedia.pubroyalsocietypublishing.orgnih.gov
The electrophilic nature of this moiety makes it highly reactive towards biological nucleophiles. royalsocietypublishing.org It readily participates in a covalent bonding reaction known as a Michael-type addition. encyclopedia.pub The primary targets for this reaction within a biological system are the sulfhydryl (thiol) groups found in the side chains of cysteine residues within proteins and enzymes. royalsocietypublishing.orgresearchgate.net This covalent modification of critical proteins is the fundamental mechanism through which Santamarine exerts its biological effects. nih.gov
Mechanistic Insights into Santamarine’s Molecular Target Binding
The reactivity of the α-methylene-γ-lactone group allows Santamarine to form stable covalent bonds with its molecular targets, leading to the modulation of their function. The following subsections detail the specific mechanisms of these interactions.
The process by which Santamarine binds to sulfhydryl groups is a form of alkylation. By forming a covalent bond with a cysteine residue, Santamarine effectively attaches its bulky carbon skeleton to the protein. When this modification occurs at or near the active site of an enzyme, it can lead to steric hindrance or a conformational change that results in the irreversible inhibition of the enzyme's catalytic activity. royalsocietypublishing.org This non-specific reactivity with sulfhydryl groups is a common mechanism for many sesquiterpene lactones and is central to their biological actions. researchgate.net
While direct studies on Santamarine's effects on nucleic acid and protein synthesis are limited, research on the broader class of sesquiterpene lactones provides significant insights. Several compounds within this class have been shown to inhibit the synthesis of DNA and proteins, with a comparatively marginal effect on RNA synthesis. nih.gov
The underlying mechanism is believed to be the alkylation of key enzymes involved in these synthetic pathways. nih.gov For instance, the sesquiterpene lactone helenalin (B1673037) has been found to inhibit DNA synthesis by targeting the sulfhydryl groups of enzymes critical for producing DNA building blocks, such as IMP dehydrogenase and the ribonucleotide reductase complex. nih.gov Other sesquiterpene lactones have demonstrated the ability to completely inhibit the incorporation of thymidine (B127349) and uridine (B1682114) into DNA and RNA, respectively, in lymphocyte cultures. nih.gov This evidence suggests that the bioactivity of compounds like Santamarine may extend to the disruption of fundamental cellular processes like replication and translation through the alkylation of essential enzymatic machinery. encyclopedia.pub
Beyond general interactions with sulfhydryl groups, Santamarine has been identified as a potent inhibitor of a specific and crucial enzyme: Thioredoxin Reductase (TrxR). Mammalian TrxR is a selenoenzyme, meaning it contains the rare 21st amino acid, Selenocysteine (Sec), at its C-terminal active site. nih.gov This Sec residue is highly nucleophilic and is a primary target for electrophilic molecules.
Research has shown that Santamarine inhibits TrxR in a dose- and time-dependent manner. nih.gov The mechanism involves the specific alkylation of the C-terminal Sec residue. nih.gov The higher electrophilicity of the selenol group in Sec compared to the thiol group in cysteine makes it a preferential target for Santamarine, leading to potent and effective enzyme inhibition. nih.gov
Molecular docking simulations have provided a detailed view of the binding interaction between Santamarine and the active site of mouse TrxR1. These studies have identified several key amino acid residues that form the binding pocket and stabilize the interaction.
Table 2: Key Amino Acid Residues in the TrxR1 Active Site Interacting with Santamarine Data derived from molecular docking simulations.
| Amino Acid Residue | Position |
| Selenocysteine (Sec) | 498 |
| Cysteine (Cys) | 497 |
| Cysteine (Cys) | 475 |
| Threonine (Thr) | 481 |
| Glutamic Acid (Glu) | 478 |
| Isoleucine (Ile) | 477 |
| Tryptophan (Trp) | 407 |
| Phenylalanine (Phe) | 406 |
| Serine (Ser) | 404 |
Pharmacological and Biological Activities of Santamarine: in Vitro and in Vivo Investigations
Santamarine, a sesquiterpene lactone found in various plants, has demonstrated notable anticancer activities in numerous preclinical studies. nih.govfrontiersin.orgnih.gov Its potential as an antineoplastic agent stems from its ability to selectively target cancer cells and induce cell death through multiple cellular mechanisms. nih.govresearchgate.net
In Vitro Evaluation in Hematological Neoplasms (e.g., Murine Leukemia, Human Leukemia Cell Lines)
The cytotoxic effects of Santamarine have been evaluated against several hematological cancer cell lines. In vitro studies show that Santamarine exhibits significant growth-inhibitory effects in a dose-dependent manner against the human promyelocytic leukemia cell line HL-60. nih.govresearchgate.net
Further research has highlighted its potent cytotoxic activity against both murine and human leukemia cell lines. Specifically, Santamarine was effective against L1210 (mouse leukemia) and CCRF-CEM (human leukemia) cells. google.com The half-maximal inhibitory concentration (IC50), which represents the concentration required to kill 50% of the cells, was determined to be 0.41 µg/mL for L1210 cells and 0.59 µg/mL for CCRF-CEM cells, indicating strong cytotoxic potential. google.com
In Vitro Assessment in Solid Tumor Cell Lines (e.g., Carcinoma and Adenocarcinoma Cell Lines)
Santamarine has demonstrated broad-spectrum antitumor effects against a variety of solid tumor cell lines. mdpi.com Research indicates that it possesses a statistically significant, dose-dependent growth-inhibitory effect on malignant cell lines while having a much lower inhibitory impact on nonmalignant cells. nih.govresearchgate.net
Studies have investigated its efficacy in the following solid tumor cell lines:
Lung Adenocarcinoma: Santamarine inhibited the growth of A549 and NCI-H1650 non-small cell lung cancer (NSCLC) cells in a dose-dependent manner, with IC50 values of approximately 45 µM and 43 µM, respectively, after 24 hours of treatment. nih.gov
Oral Carcinoma: In oral cancer cell lines OC-2 and HSC-3, Santamarine showed dose-responsive inhibition of cell viability with IC50 values of 15.7 µg/mL (63.3 µM) and 18.49 µg/mL (74.5 µM), respectively. mdpi.com It displayed selective antiproliferation properties for these oral cancer cells compared to normal oral cells. mdpi.com
Cervical Carcinoma: The compound showed a potent, time-dependent antiproliferative effect on the HeLa cervical cancer cell line. researchgate.net Treatment with 40 μM Santamarine for 48 hours inhibited the growth of HeLa cells by more than 50%. nih.govresearchgate.net
Hepatocellular Carcinoma: Santamarine inhibited the proliferation of HepG2 liver cancer cells in a dose-dependent manner, with an IC50 value of approximately 70 µM. jcancer.org
Breast Carcinoma: The compound was shown to inhibit the growth of the MDA-MB-231 breast cancer cell line. nih.govresearchgate.net Furthermore, it demonstrated cytotoxic activity against the MCF-7 human breast carcinoma cell line with an IC50 value of 0.92 µg/mL. google.com
Other Carcinomas: Strong cytotoxic activity was also observed against KB (human nasopharyngeal carcinoma) and LS174T (human colon carcinoma) cell lines, with IC50 values of 0.16 µg/mL and 0.53 µg/mL, respectively. google.com In Panc-1 (pancreatic cancer) cells, Santamarine also showed an antiproliferative effect. scielo.org.bo
Table 1: In Vitro Cytotoxicity of Santamarine in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|
| L1210 | Murine Leukemia | 0.41 µg/mL | google.com |
| CCRF-CEM | Human Leukemia | 0.59 µg/mL | google.com |
| HL-60 | Human Promyelocytic Leukemia | Dose-dependent inhibition | nih.govresearchgate.net |
| A549 | Lung Adenocarcinoma | ~45 µM | nih.gov |
| NCI-H1650 | Lung Adenocarcinoma | ~43 µM | nih.gov |
| OC-2 | Oral Carcinoma | 15.7 µg/mL (63.3 µM) | mdpi.com |
| HSC-3 | Oral Carcinoma | 18.49 µg/mL (74.5 µM) | mdpi.com |
| HeLa | Cervical Carcinoma | >50% inhibition at 40 µM | nih.govresearchgate.net |
| HepG2 | Hepatocellular Carcinoma | ~70 µM | jcancer.org |
| MDA-MB-231 | Breast Carcinoma | Dose-dependent inhibition | nih.govresearchgate.net |
| MCF-7 | Breast Carcinoma | 0.92 µg/mL | google.com |
| KB | Nasopharyngeal Carcinoma | 0.16 µg/mL | google.com |
| LS174T | Colon Carcinoma | 0.53 µg/mL | google.com |
Cellular Mechanisms of Antineoplastic Action of Santamarine
The anticancer effects of Santamarine are attributed to its ability to interfere with key cellular processes that are fundamental for cancer cell survival and growth.
Santamarine effectively inhibits the proliferation and reduces the viability of cancer cells in a dose- and time-dependent manner. nih.govresearchgate.net A key aspect of its activity is its selective action against malignant cells. For instance, while 40 μM of Santamarine inhibited HeLa cell growth by over 50%, the inhibition rate for nonmalignant BEAS-2B cells was less than 20%. researchgate.net Similarly, it showed significantly less cytotoxicity against normal lung (NL-20) and normal liver (Chang) cells compared to their cancerous counterparts. nih.govjcancer.org This selectivity suggests that Santamarine may target pathways that are specifically dysregulated in cancer cells. researchgate.net
A significant mechanism of Santamarine's antiproliferative action is the induction of cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.gov In oral cancer cells (OC-2 and HSC-3), treatment with Santamarine led to a decrease in the G1 and S phases and an increase in the G2/M phase, indicating a blockage at this checkpoint. mdpi.com This G2/M arrest prevents cancer cells from dividing and can subsequently lead to apoptosis. nih.gov The induction of G2/M arrest has been linked to the generation of oxidative stress within the cancer cells. nih.gov
Santamarine is a potent inducer of apoptosis, or programmed cell death, in various cancer cells, including those of the lung, liver, and cervix. nih.govfrontiersin.orgjcancer.org This process is a primary contributor to its cytotoxic effects. frontiersin.org The molecular mechanism behind Santamarine-induced apoptosis is multifaceted and involves several key events:
Induction of Oxidative Stress: Santamarine triggers a significant increase in reactive oxygen species (ROS) and depletes intracellular glutathione (B108866) (GSH), a major antioxidant. nih.govjcancer.org This creates a state of high oxidative stress.
Inhibition of Thioredoxin Reductase (TrxR): The compound directly targets and inhibits the enzyme thioredoxin reductase (TrxR). frontiersin.orgnih.gov TrxR is a key component of the cellular antioxidant system, and its inhibition by Santamarine further contributes to the accumulation of ROS, leading to oxidative stress-mediated apoptosis. nih.govfrontiersin.orgnih.gov
Mitochondrial Pathway Activation: The high levels of oxidative stress trigger the mitochondrial apoptotic pathway. nih.gov This is characterized by the modulation of Bax and Bcl-2 family proteins, which leads to the disruption of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c. nih.govjcancer.org
Caspase Activation and PARP Cleavage: The release of cytochrome c activates a cascade of caspases, including the initiator caspases-8 and -9 and the main executioner caspase-3. nih.govjcancer.orgnih.gov Activated caspase-3 then cleaves essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), which ultimately leads to apoptotic cell death. nih.govjcancer.org
Inhibition of Pro-survival Transcription Factors: Santamarine has been shown to inhibit the activation of key pro-survival transcription factors like NF-κB and STAT3, which are often constitutively active in cancer cells and promote their growth and survival. nih.govfrontiersin.orgnih.govjcancer.org
Apoptotic Pathway Activation by Santamarine
Caspase Cascade Initiation (e.g., Caspase 3 Activation)
A critical step in the apoptotic pathway induced by santamarine is the activation of the caspase cascade, a family of cysteine proteases that execute cell death. Specifically, santamarine treatment has been observed to lead to the dose-dependent activation of caspase-3, a key executioner caspase. nih.govnih.govresearchgate.net Studies in A549 lung adenocarcinoma cells and HepG2 liver cancer cells have demonstrated that santamarine exposure results in an increased expression of the cleaved, active form of caspase-3. nih.govjcancer.org This activation is a downstream event following the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspases like caspase-9. nih.gov The activation of caspase-3 is considered a hallmark of apoptosis, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells. nih.govdovepress.com
Mitochondrial Apoptosis Pathway Regulation (e.g., Bax/Bcl-2 Expression Modulation, Mitochondrial Membrane Potential Disruption)
Santamarine actively engages the mitochondrial, or intrinsic, pathway of apoptosis. nih.gov This is primarily achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity. nih.govscielo.org.ar
Research has shown that santamarine treatment leads to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in promoting apoptosis. nih.govdovepress.com In HepG2 cells, santamarine was also found to up-regulate the pro-apoptotic protein Bad. nih.gov
The alteration of the Bax/Bcl-2 balance by santamarine leads to the disruption of the mitochondrial membrane potential (ΔΨm). nih.govjcancer.org This loss of membrane integrity is a key event in the mitochondrial apoptotic pathway. frontiersin.org In both A549 and HepG2 cells, santamarine was shown to dissipate the mitochondrial membrane potential in a dose-dependent manner. nih.govjcancer.org This disruption facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, which then triggers the caspase cascade. nih.gov
| Cell Line | Effect on Bcl-2 Family Proteins | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
|---|---|---|---|
| A549 (Lung Adenocarcinoma) | Decreased Bcl-2, Increased Bax | Dissipated/Disrupted | nih.gov |
| HepG2 (Liver Cancer) | Decreased Bcl-2, Increased Bax and Bad | Dissipated/Reduced | nih.govjcancer.org |
Poly(ADP-ribose) Polymerase (PARP) Cleavage
Following the activation of caspase-3, a key substrate, Poly(ADP-ribose) polymerase (PARP), is cleaved, which is a definitive hallmark of apoptosis. nih.govnih.gov PARP is a nuclear enzyme involved in DNA repair and genomic stability. wikipedia.org Its cleavage by caspase-3 inactivates the enzyme, preventing it from consuming ATP in an attempt to repair the extensive DNA damage that occurs during apoptosis, thus conserving energy for the cell death process. nih.govwikipedia.org
In vitro studies have consistently demonstrated that santamarine induces the cleavage of PARP. In A549 lung cancer cells and HepG2 liver cancer cells, treatment with santamarine resulted in a dose-dependent increase in the expression of cleaved PARP. nih.govnih.govjcancer.org This event confirms that santamarine-induced apoptosis proceeds through the established caspase-dependent pathway, leading to the execution phase of cell death. nih.gov
Inhibition of Deoxyribonucleic Acid (DNA) Synthesis
Santamarine has been shown to interfere with the synthesis of deoxyribonucleic acid (DNA). Research on L1210 murine leukemia cells indicated that santamarine reduces the uptake of thymidine (B127349), a nucleoside used in the synthesis of DNA. researchgate.net This suggests that the cytotoxic effects of santamarine could be related to the alkylation of sulfhydryl enzymes that are involved in the synthesis of nucleic acids. researchgate.net The inhibition of DNA synthesis is a mechanism by which some cytostatic drugs can induce homologous recombination in mammalian cells. nih.gov
Interference with Microtubular Protein Dynamics
There is evidence to suggest that santamarine's cytotoxic mechanism may also involve the suppression of microtubular proteins. researchgate.net Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, structure, and intracellular transport. cellsignal.com The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is vital for their function. cellsignal.com Interference with microtubular protein dynamics can disrupt these processes, leading to mitotic arrest and cell death. While the precise interactions of santamarine with microtubular proteins require further elucidation, this potential mechanism aligns with the compound's observed cytotoxic and anti-proliferative effects. researchgate.netnih.gov
Oxidative Stress Induction as a Therapeutic Modality
A significant aspect of santamarine's therapeutic action is its ability to induce oxidative stress in cancer cells. nih.govfrontiersin.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. researchgate.net Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. frontiersin.org
Generation and Accumulation of Reactive Oxygen Species (ROS)
Santamarine has been demonstrated to promote the generation and accumulation of ROS in a dose-dependent manner in various cancer cell lines, including A549 lung adenocarcinoma and HeLa cells. nih.govresearchgate.net This increase in intracellular ROS is a key initiating event in santamarine-induced apoptosis. nih.gov The generation of ROS by santamarine is thought to be linked to its α-methylene-γ-lactone moiety, a structural feature it shares with other sesquiterpene lactones known to induce oxidative stress. nih.gov Furthermore, santamarine has been shown to deplete intracellular glutathione (GSH), a major cellular antioxidant, and inhibit the activity of thioredoxin reductase (TrxR), another critical component of the antioxidant defense system. nih.govfrontiersin.org This dual action of promoting ROS generation while simultaneously crippling the cell's antioxidant capacity leads to a significant build-up of oxidative stress, which in turn triggers the mitochondrial apoptotic pathway. nih.gov
| Cell Line | Observed Effect | Reference |
|---|---|---|
| A549 (Lung Adenocarcinoma) | Increased ROS generation, GSH depletion, TrxR inhibition | nih.gov |
| HeLa (Cervical Cancer) | Increased ROS accumulation, TrxR inhibition | frontiersin.orgresearchgate.net |
| HepG2 (Liver Cancer) | Increased ROS generation, GSH depletion, TrxR inhibition | researchgate.netjcancer.org |
| HDFs (Human Dermal Fibroblasts) | Dose-dependent radical scavenging activity | researchgate.netnih.gov |
Depletion of Intracellular Glutathione (GSH) Levels
Santamarine has been shown to induce oxidative stress in cancer cells by depleting intracellular glutathione (GSH) levels. jcancer.orgresearchgate.netnih.gov GSH is a crucial antioxidant that protects cells from oxidative damage. jcancer.org Its depletion is considered an early indicator of reactive oxygen species (ROS)-mediated apoptosis. nih.gov
In studies on HepG2 liver cancer cells, santamarine treatment led to a significant, dose-dependent depletion of intracellular GSH. jcancer.org Similarly, in A549 lung adenocarcinoma cells, santamarine was found to decrease the intracellular GSH/GSSG ratio in a dose-dependent manner. nih.gov This effect on GSH levels was also observed in oral cancer cell lines (OC-2 and HSC-3), where santamarine dose-responsively increased the percentage of cells with depleted GSH. mdpi.com The depletion of GSH by santamarine can be reversed by pretreatment with N-acetylcysteine (NAC), a precursor of GSH, which highlights the role of oxidative stress in santamarine's mechanism of action. nih.govmdpi.com
Table 1: Effect of Santamarine on Intracellular Glutathione (GSH) Levels in Different Cell Lines
| Cell Line | Observation | Key Findings | Reference |
| HepG2 (Liver Cancer) | Significant, dose-dependent depletion of intracellular GSH. | Underscores the induction of oxidative stress. | jcancer.org |
| A549 (Lung Cancer) | Dose-dependent decrease in the GSH/GSSG ratio. | Pretreatment with NAC inhibited GSH depletion. | nih.gov |
| OC-2, HSC-3 (Oral Cancer) | Dose-responsive increase in cells with depleted GSH. | SAMA-induced GSH depletion was more pronounced in cancer cells than in normal cells and was reversed by NAC. | mdpi.com |
| HeLa (Cervical Cancer) | Reduced total sulfhydryl levels. | Contributes to the induction of oxidative stress. | frontiersin.orgnih.gov |
Inhibition of Thioredoxin Reductase (TrxR) Activity
Santamarine has been identified as a novel inhibitor of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis. frontiersin.orgnih.gov The inhibition of TrxR by santamarine contributes to the induction of oxidative stress and subsequent apoptosis in cancer cells. frontiersin.orgnih.govnih.gov This inhibitory action is attributed to the α-methylene-γ-lactone moiety present in the structure of santamarine, which can react with the nucleophilic selenate (B1209512) in the active site of TrxR. frontiersin.orgnih.gov
In vitro and in-cell-based assays have demonstrated that santamarine inhibits TrxR activity in a dose- and time-dependent manner. jcancer.orgfrontiersin.orgnih.govresearchgate.net For instance, in HeLa cervical cancer cells, santamarine was shown to inhibit both recombinant and cellular TrxR activity. frontiersin.orgnih.gov This inhibition led to an accumulation of reactive oxygen species (ROS). frontiersin.orgnih.gov Studies in HepG2 liver cancer cells and A549 lung adenocarcinoma cells also reported decreased TrxR activity following treatment with santamarine. jcancer.orgresearchgate.netnih.gov Furthermore, knocking down the TrxR1 gene in HeLa cells sensitized them to santamarine treatment, while overexpressing TrxR1 conferred protection, confirming that TrxR is a direct target of santamarine. researchgate.net
Table 2: Research Findings on the Inhibition of Thioredoxin Reductase (TrxR) by Santamarine
| Cell Line/System | Type of Inhibition | Outcome | Reference |
| HeLa (Cervical Cancer) | Dose- and time-dependent | Inhibition of recombinant and cellular TrxR, leading to ROS accumulation and apoptosis. | frontiersin.orgnih.govresearchgate.net |
| HepG2 (Liver Cancer) | Dose-dependent | Decreased TrxR activity, contributing to oxidative stress. | jcancer.org |
| A549 (Lung Cancer) | Dose-dependent | Inhibition of TrxR activity, leading to oxidative stress. | researchgate.netnih.gov |
| In vitro (Recombinant TrxR) | Dose- and time-dependent | Direct inhibition of TrxR enzyme activity. | frontiersin.orgnih.gov |
Modulation of Key Intracellular Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
Santamarine has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation, cell proliferation, and survival. jcancer.orgnih.gov The anti-inflammatory and pro-apoptotic activities of santamarine are partly attributed to its ability to suppress NF-κB activation. nih.gov
In HepG2 liver cancer cells, santamarine was found to inhibit both the constitutive and TNF-α-induced translocation of the NF-κB p65 subunit into the nucleus. jcancer.orgresearchgate.net This inhibition was associated with a decrease in the phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. jcancer.orgresearchgate.net Similarly, in A549 lung adenocarcinoma cells, santamarine inhibited the translocation of both constitutive and TNF-α-induced NF-κB into the nucleus. nih.gov The inhibitory effect of santamarine on NF-κB activation is linked to its ability to induce oxidative stress, as pretreatment with the antioxidant N-acetylcysteine (NAC) reversed this effect. jcancer.orgresearchgate.net Furthermore, santamarine has been reported to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages through the inhibition of NF-κB translocation. medchemexpress.cominvivochem.com
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
Santamarine has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key signaling cascade involved in cell proliferation, survival, and differentiation. jcancer.orgnih.gov The anticancer activity of santamarine is associated with the suppression of STAT3 activation. mdpi.comnih.gov
In a study using HepG2 liver cancer cells, santamarine was found to inhibit STAT3 activation by decreasing its phosphorylation at the tyrosine 705 residue. jcancer.orgresearchgate.netnih.gov This inhibitory effect on STAT3 phosphorylation was shown to be mediated by oxidative stress, as pretreatment with N-acetylcysteine (NAC) reversed the inhibition. nih.gov The study also revealed that santamarine inhibited the phosphorylation and expression of Src, an upstream kinase of STAT3. nih.gov The inhibition of the STAT3 pathway by santamarine has been proposed as an effective approach for treating hepatocellular carcinomas where this pathway is often constitutively activated. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
Santamarine has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.com The anti-photoaging properties of santamarine are linked to its ability to inhibit the MAPK/AP-1 signaling cascade. medchemexpress.commdpi.com
In a study on UVA-irradiated human dermal fibroblasts (HDFs), santamarine was shown to suppress the UVA-induced phosphorylation of p38 and JNK, two key kinases in the MAPK pathway. mdpi.com This inhibition of p38 and JNK activation led to a decrease in the nuclear translocation of p-c-Fos and p-c-Jun, the components of the AP-1 transcription factor. mdpi.com The suppression of the MAPK/AP-1 pathway by santamarine resulted in the downregulation of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation. mdpi.com This suggests that santamarine can protect against UVA-induced skin aging by interfering with MAPK signaling. mdpi.com
Anti-inflammatory Activities of Santamarine
Santamarine, a sesquiterpene lactone, possesses notable anti-inflammatory properties. nih.govinvivochem.com These activities are attributed to its ability to modulate key inflammatory pathways and mediators. medchemexpress.comresearchgate.net
In murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), santamarine was found to suppress the production of pro-inflammatory molecules including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). medchemexpress.com This suppression was linked to the inhibition of nuclear factor-kappa B (NF-κB) translocation. medchemexpress.com Furthermore, santamarine was observed to increase the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory effects. medchemexpress.com The anti-inflammatory effects of santamarine have also been noted in the context of its anti-photoaging properties, where it inhibits inflammatory pathways regulated by AP-1. mdpi.com
Modulation of Pro-inflammatory Mediators
Santamarine has been shown to effectively control the production of key molecules that drive inflammation. Its mechanism involves the targeted suppression of enzymes and cytokines that are crucial for initiating and sustaining an inflammatory response.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production
Santamarine demonstrates a potent ability to inhibit the production of nitric oxide (NO), a significant inflammatory mediator. nih.gov This effect is achieved by suppressing the induction of inducible nitric oxide synthase (iNOS), the enzyme responsible for the prolonged and high-output production of NO during inflammation. nih.gov In studies using lipopolysaccharide (LPS)-activated macrophages, a common in vitro model for inflammation, Santamarine was found to potently inhibit NO production, with reported IC50 values (the concentration required to inhibit 50% of the activity) ranging from 1.2 to 3.8 µM. nih.gov This inhibition of iNOS induction appears to be a key part of its anti-inflammatory action. nih.gov
Suppression of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Production
In addition to its effects on the NO pathway, Santamarine also suppresses the production of prostaglandin E2 (PGE2), another central mediator of inflammation. medchemexpress.com This suppression is a direct result of its ability to inhibit the expression of cyclooxygenase-2 (COX-2), the inducible enzyme that catalyzes the synthesis of prostaglandins (B1171923) at sites of inflammation. medchemexpress.commdpi.complos.org Research conducted on LPS-induced macrophages confirms that Santamarine can decrease PGE2 production, which is a critical step in mitigating the inflammatory response. medchemexpress.com
Reduction of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) Production
Santamarine has been found to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). medchemexpress.com These cytokines are pivotal in orchestrating the inflammatory cascade. In studies involving LPS-stimulated macrophages, Santamarine treatment led to a suppressed output of both TNF-α and IL-1β, indicating its ability to interfere with the early stages of the inflammatory signaling process. medchemexpress.com
Regulation of Inflammatory Signaling Cascades by Santamarine
The anti-inflammatory effects of Santamarine are rooted in its ability to regulate critical intracellular signaling pathways that control the genetic expression of pro-inflammatory molecules.
Inhibition of IκB-α Phosphorylation and Degradation
A primary mechanism for Santamarine's anti-inflammatory activity is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. Santamarine has been shown to inhibit the phosphorylation of IκB-α (inhibitor of kappa B-alpha). researchgate.netmdpi.com In resting cells, IκB-α binds to NF-κB, holding it in an inactive state within the cytoplasm. mdpi.comfrontiersin.org Upon receiving an inflammatory stimulus, IκB-α is phosphorylated, which flags it for degradation by the proteasome. mdpi.comfrontiersin.org By preventing this initial phosphorylation step, Santamarine effectively stops the subsequent degradation of IκB-α. researchgate.netplos.org
Suppression of NF-κB (p65) Nuclear Translocation
As a direct consequence of stabilizing IκB-α, Santamarine suppresses the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus. medchemexpress.comnih.gov The degradation of IκB-α is a prerequisite for the p65 subunit to move into the nucleus, where it would otherwise activate the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β. researchgate.netdovepress.com By blocking the nuclear translocation of p65, Santamarine effectively prevents the activation of these genes, thereby shutting down a major hub of the inflammatory response. medchemexpress.comnih.gov
Data Tables
Table 1: Inhibitory Effects of Santamarine on Pro-inflammatory Mediators
| Mediator | Effect | Model System | Note |
| Nitric Oxide (NO) | Potent Inhibition | LPS-activated macrophages | IC50 values reported between 1.2 - 3.8 µM. nih.gov |
| Prostaglandin E2 (PGE2) | Suppression | LPS-induced macrophages | Mediated through inhibition of COX-2 expression. medchemexpress.com |
| TNF-α | Reduction | LPS-induced macrophages | Santamarine suppresses the production of this key pro-inflammatory cytokine. medchemexpress.com |
| IL-1β | Reduction | LPS-induced macrophages | Santamarine suppresses the production of this key pro-inflammatory cytokine. medchemexpress.com |
Table 2: Effect of Santamarine on NF-κB Signaling Pathway
| Signaling Event | Effect of Santamarine | Consequence |
| IκB-α Phosphorylation | Inhibition | Prevents the degradation of IκB-α. researchgate.netplos.org |
| NF-κB (p65) Nuclear Translocation | Suppression | Blocks the movement of p65 into the nucleus, preventing gene activation. medchemexpress.comnih.gov |
Induction of Heme Oxygenase-1 (HO-1) Expression and its Cytoprotective Roles
Santamarine, a sesquiterpene lactone, has been shown to increase the expression of Heme Oxygenase-1 (HO-1). medchemexpress.comarctomsci.comchemsrc.com This induction is a key part of its anti-inflammatory and cytoprotective effects. medchemexpress.comarctomsci.comchemsrc.comfrontiersin.org HO-1 is a vital stress-responsive enzyme that helps protect cells from various harmful stimuli. plos.orgmdpi.com The protective qualities of HO-1 are largely due to its role in breaking down heme, a process that produces carbon monoxide, biliverdin, and iron. frontiersin.orgjcpjournal.org Biliverdin is then converted to bilirubin, a powerful antioxidant that scavenges free radicals. mdpi.complos.org
The induction of HO-1 by santamarine is linked to the activation of the Nrf2 transcription factor. medchemexpress.com Studies in murine macrophage cells have demonstrated that santamarine represses inflammatory responses induced by lipopolysaccharides (LPS) through the expression of HO-1. medchemexpress.comarctomsci.comchemsrc.com This suggests that santamarine's ability to stimulate HO-1 production contributes significantly to its cellular defense mechanisms. medchemexpress.complos.org The cytoprotective effects of HO-1 are diverse, including antioxidant, anti-inflammatory, and anti-apoptotic activities. frontiersin.orgplos.org
Antioxidant and Anti-Photoaging Properties of Santamarine
Santamarine has demonstrated significant antioxidant and anti-photoaging properties in scientific studies. researchgate.netmdpi.com These properties are crucial in protecting the skin from damage caused by environmental factors, particularly ultraviolet (UV) radiation. researchgate.netnih.gov
Reactive Oxygen Species (ROS) Scavenging Capabilities
Santamarine has been shown to possess the ability to scavenge reactive oxygen species (ROS). researchgate.netmdpi.com ROS are highly reactive molecules that can cause damage to cellular components like lipids, proteins, and DNA. rndsystems.comnih.gov The generation of ROS is a key factor in the photoaging process initiated by UVA radiation. nih.gov In studies on human dermal fibroblasts, both santamarine and a related compound, reynosin (B1680571), exhibited ROS scavenging abilities. researchgate.netmdpi.com Furthermore, in human keratinocytes damaged by UVB radiation, santamarine was found to suppress the production of ROS in a manner dependent on its concentration. medicinalcrop.org This direct antioxidant activity contributes to its protective effects against oxidative stress.
Regulation of Endogenous Oxidative Stress Response Pathways
Beyond direct scavenging, santamarine also regulates the body's own defense mechanisms against oxidative stress. researchgate.netmdpi.com
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A key mechanism of santamarine's antioxidant action is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. medchemexpress.comresearchgate.netmdpi.com Nrf2 is a primary regulator of the cellular antioxidant response, controlling the expression of numerous protective genes. mdpi.commdpi.com Santamarine stimulates the translocation of Nrf2, leading to the activation of this protective pathway. medchemexpress.com This activation is a critical step in enhancing the cell's ability to counteract oxidative damage. researchgate.netmdpi.com
Upregulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase-1 (SOD-1), Heme Oxygenase-1 (HO-1))
The activation of the Nrf2 pathway by santamarine leads to the increased expression of important antioxidant enzymes, including Superoxide Dismutase-1 (SOD-1) and Heme Oxygenase-1 (HO-1). researchgate.netmdpi.com In UVA-irradiated human dermal fibroblasts, santamarine was shown to stimulate the Nrf2-dependent expression of both SOD-1 and HO-1. researchgate.netmdpi.com SOD-1 is an essential antioxidant enzyme that plays a crucial role in maintaining cellular redox homeostasis by converting superoxide radicals into less harmful molecules. mdpi.comnih.govmdpi.com The upregulation of these enzymes strengthens the cell's antioxidant defenses, providing a robust mechanism for protection against oxidative stress. researchgate.netmdpi.com
Protection Against Ultraviolet Radiation-Induced Dermal Damage (UVA/UVB)
Santamarine has demonstrated protective effects against skin damage induced by both UVA and UVB radiation. researchgate.netmdpi.commedicinalcrop.org Chronic exposure to UVA can lead to photoaging, characterized by an increase in matrix metalloproteinase (MMP)-1 and a decrease in collagen. researchgate.netmdpi.com In studies using UVA-irradiated human dermal fibroblasts, santamarine treatment (at 10 µM) significantly reversed these effects. researchgate.netmdpi.com It was observed that santamarine suppressed the UVA-induced increase in MMP-1 secretion and expression while also boosting collagen production. researchgate.netmdpi.com
Furthermore, santamarine has been shown to protect human keratinocytes from UVB-induced damage. medicinalcrop.org It was found to lessen the generation of ROS and decrease the production of MMP-1 in UVB-irradiated cells. medicinalcrop.org Santamarine also reduced the mRNA levels of MMP-1 and MMP-3 and ameliorated the upregulation of MMP-1, MMP-2, MMP-3, and MMP-9 proteins following UVB exposure. medicinalcrop.org Additionally, it helped to recover the amount of collagen that was decreased by UVB radiation. medicinalcrop.org These findings highlight santamarine's potential as a natural agent for protecting the skin against the harmful effects of UV radiation. researchgate.netmedicinalcrop.org
Modulation of Matrix Metalloproteinases (MMPs) Expression (e.g., MMP-1 Downregulation)
Santamarine has been shown to effectively counteract the damaging effects of UV radiation by downregulating the expression of Matrix Metalloproteinases (MMPs). MMPs, particularly MMP-1, are enzymes that play a pivotal role in the degradation of extracellular matrix proteins like collagen, leading to the formation of wrinkles and loss of skin elasticity characteristic of photoaging. medicinalcrop.orgmedicinalcrop.org
In studies involving human dermal fibroblasts (HDFs) and human keratinocytes exposed to UVA and UVB radiation, Santamarine treatment significantly reduced the secretion and expression of MMP-1. medicinalcrop.orgnih.govmdpi.com For instance, in UVB-irradiated keratinocytes, Santamarine at a concentration of 10 μM was found to decrease MMP-1 secretion by 58.7% compared to the untreated, irradiated control group. medicinalcrop.org Further analysis revealed that Santamarine also dose-dependently inhibited the mRNA levels of MMP-1 and MMP-3. medicinalcrop.org Western blot analyses have confirmed that Santamarine downregulates the protein levels of not only MMP-1 and MMP-3 but also MMP-2 and MMP-9 in UV-irradiated cells. medicinalcrop.orgmedicinalcrop.orgresearchgate.net This suppression of MMPs is a critical mechanism by which Santamarine helps to preserve the structural integrity of the skin. medicinalcrop.org
| Treatment Group | MMP-1 Secretion (pg/mL) | Percentage Decrease vs. UVB Control |
|---|---|---|
| Non-treated Blank | 11,021.67 | N/A |
| UVB-treated Control | 21,481.67 | N/A |
| UVB + Santamarine (10 μM) | 8,865.80 | 58.7% |
Restoration of Collagen Production and Extracellular Matrix Integrity
In addition to inhibiting collagen degradation by MMPs, Santamarine actively promotes the synthesis of new collagen, further contributing to the maintenance of a healthy extracellular matrix (ECM). nih.govtandfonline.com The reduction of collagen is a hallmark of photoaged skin. nih.gov
In vitro studies have demonstrated that Santamarine treatment can alleviate the UVA-induced suppression of type I procollagen (B1174764) at both the mRNA and protein levels in human dermal fibroblasts. nih.gov Treatment with 10 µM Santamarine has been shown to significantly restore type I procollagen expression. nih.gov This effect has been visually confirmed through fluorescent staining of cellular collagen, which showed that Santamarine markedly relieved the decrease in collagen amount caused by UVA exposure. medicinalcrop.orgnih.gov By both preventing the breakdown of existing collagen and stimulating the production of new collagen, Santamarine helps to restore the integrity of the ECM, which is essential for youthful skin structure. nih.govresearchgate.net
Inhibition of Mitogen-Activated Protein Kinase (MAPK)/Activating Protein-1 (AP-1) Pathway Crosstalk
The expression of MMPs is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn activates the transcription factor Activator Protein-1 (AP-1). medicinalcrop.orgmdpi.com Santamarine exerts its anti-photoaging effects by inhibiting this critical signaling cascade. mdpi.comfrontiersin.orgmedchemexpress.com UV radiation is known to activate several MAPKs, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). medicinalcrop.org The activation of these kinases leads to the phosphorylation and subsequent activation of the AP-1 complex, which then promotes the transcription of MMP genes. medicinalcrop.orgmdpi.com
Research has shown that Santamarine significantly suppresses the UVA-induced phosphorylation of p38 and JNK MAPKs in human dermal fibroblasts. mdpi.comresearchgate.netresearchgate.net In UVA-irradiated HDFs, exposure to Santamarine (10 µM) resulted in a marked suppression of the phosphorylated forms of both p38 and JNK. mdpi.com By inhibiting the activation of these key upstream kinases, Santamarine effectively disrupts the signaling cascade that leads to MMP expression and collagen degradation. mdpi.com Interestingly, while it suppresses p38 and JNK, Santamarine was observed to further upregulate ERK activation. mdpi.com
The AP-1 transcription factor is a heterodimer typically composed of proteins from the Jun and Fos families. mdpi.comnih.gov Following the activation of the MAPK pathway, phosphorylated c-Fos and c-Jun proteins translocate to the nucleus, where they bind to DNA and initiate the transcription of target genes, including MMP-1. mdpi.comresearchgate.netnih.gov Santamarine has been shown to effectively block this step. mdpi.comresearchgate.net In UVA-irradiated HDFs, Santamarine treatment markedly decreased the nuclear levels of phosphorylated c-Fos (p-c-Fos) and phosphorylated c-Jun (p-c-Jun). mdpi.comresearchgate.net This suppression of the nuclear translocation of the key components of the AP-1 complex is a crucial mechanism underlying Santamarine's ability to inhibit MMP-1 expression. mdpi.com
Stimulation of Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway
Concurrent with its inhibition of degradative pathways, Santamarine also stimulates pro-collagen synthesis through the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. mdpi.comfrontiersin.orgmedchemexpress.comresearchgate.net The TGF-β pathway is a primary regulator of collagen production. tandfonline.com The binding of TGF-β to its receptor initiates a signaling cascade that involves the phosphorylation of Smad proteins. wikipathways.orgfrontiersin.org
Studies have revealed that Santamarine relieves the suppressive effect of UVA radiation on the TGF-β pathway. tandfonline.comresearchgate.net In UVA-irradiated HDFs, Santamarine treatment markedly increased the protein levels of TGF-β. tandfonline.com This leads to the activation of its downstream mediators, Smad2 and Smad3, through phosphorylation. researchgate.netnih.gov These phosphorylated Smad2/3 proteins then form a complex with Smad4. frontiersin.orgembopress.org This entire complex translocates to the nucleus, where it acts as a transcription factor to promote the expression of type I procollagen. nih.govembopress.org Research confirms that Santamarine treatment leads to an increase in the levels of the activated Smad2/3 complex, thereby promoting collagen synthesis and counteracting the effects of photoaging. tandfonline.commdpi.comresearchgate.net
| Pathway/Process | Effect of Santamarine | Key Molecules Affected | Reference |
|---|---|---|---|
| MMP Expression | Downregulation | MMP-1, MMP-2, MMP-3, MMP-9 | medicinalcrop.orgmedicinalcrop.org |
| Collagen Synthesis | Upregulation/Restoration | Type I Procollagen | medicinalcrop.orgnih.gov |
| MAPK/AP-1 Signaling | Inhibition | p-p38, p-JNK, p-c-Fos, p-c-Jun | mdpi.comresearchgate.net |
| TGF-β/Smad Signaling | Stimulation | TGF-β, p-Smad2/3, Smad4 | tandfonline.comresearchgate.net |
Antimicrobial Activities of Santamarine
Santamarine, a sesquiterpene lactone, has been the subject of various investigations into its antimicrobial properties. Research has highlighted its efficacy against specific bacteria, notably clinical strains of Mycobacterium tuberculosis, and has begun to explore its mechanisms of action and potential against other microbial pathogens.
Mycobactericidal Effects (e.g., against Mycobacterium tuberculosis Clinical Strains)
Santamarine has demonstrated notable bactericidal activity against Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis. ethnobotanyjournal.org Studies have identified it as one of the active compounds responsible for the antimycobacterial properties of plant extracts from species like Ambrosia confertiflora. ethnobotanyjournal.orgresearchgate.net Unlike bacteriostatic drugs which only inhibit bacterial growth, santamarine has been shown to have mycobactericidal effects, meaning it actively kills the bacteria. ethnobotanyjournal.orgresearchgate.net
The efficacy of santamarine has been quantified using standard measurements such as the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimal Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. researchgate.net In vitro studies have determined these values for santamarine against a reference strain (H37Rv) and various clinical isolates of M. tuberculosis. ethnobotanyjournal.orgresearchgate.net For instance, against the H37Rv and 104-2010 Mtb strains, santamarine exhibited an MBC of 128 μg/mL. ethnobotanyjournal.orgresearchgate.netindexcopernicus.com The MIC for the H37Rv, 366-2009, and 104-2010 strains was also found to be 128 μg/mL. ethnobotanyjournal.orgresearchgate.netindexcopernicus.com These findings establish santamarine as a compound with significant mycobactericidal capabilities. researchgate.netcsic.es
Table 1: Mycobactericidal and Mycobacteriostatic Activity of Santamarine against Mycobacterium tuberculosis Strains
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| H37Rv (reference strain) | 128 | 128 |
| 104-2010 (clinical isolate) | 128 | 128 |
| 366-2009 (clinical isolate) | 128 | Not Reported |
Data sourced from studies on sesquiterpene lactones isolated from Ambrosia confertiflora. ethnobotanyjournal.orgresearchgate.netindexcopernicus.com
Mechanisms of Interference with Microbial Cell Integrity and Metabolism
The precise antimicrobial mechanisms of santamarine are multifaceted and an area of ongoing research. As a sesquiterpene lactone, its activity is often attributed to the α-methylene-γ-lactone moiety, a reactive chemical group. researchgate.net The mode of action is believed to involve interference with microbial cell membranes and key metabolic pathways, leading to the inhibition of growth and replication. dntb.gov.ua
One of the proposed mechanisms for its antibacterial effect is the inhibition of cell wall synthesis. researchgate.netmdpi.com The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining structural integrity and protecting against osmotic lysis. researchgate.net Compounds that disrupt peptidoglycan biosynthesis can weaken the cell wall, ultimately leading to cell death. mdpi.com
Furthermore, santamarine has been reported to induce oxidative stress within cells. researchgate.net A key study demonstrated that santamarine targets thioredoxin reductase (TrxR), a critical enzyme in the cellular antioxidant system. researchgate.net By inhibiting TrxR, santamarine can lead to an accumulation of reactive oxygen species (ROS), causing widespread damage to cellular components and triggering apoptosis-like pathways. This disruption of the cell's redox balance represents a significant aspect of its metabolic interference.
Other potential mechanisms for antimicrobial compounds of its class include the disruption of the cell membrane's integrity and the inhibition of protein and nucleic acid synthesis. mdpi.com
Potential Activity against Protozoan Pathogens (e.g., Acanthamoeba castellanii Neff)
The activity of santamarine against protozoan pathogens is a less explored area of its biological profile. The genus Acanthamoeba includes opportunistic protozoa that can cause serious human infections, such as keratitis and granulomatous amoebic encephalitis. These infections are often difficult to treat due to the parasite's ability to transform into a highly resistant cyst stage.
While the broader class of sesquiterpene lactones has been investigated for activity against Acanthamoeba castellanii, specific and conclusive data on santamarine's efficacy is limited in the current scientific literature. researchgate.net Studies on other sesquiterpene lactones have shown that this class of compounds can induce programmed cell death in A. castellanii. However, direct evidence from these studies specifically identifying santamarine as an active agent against this protozoan is not provided. Therefore, while plausible based on its chemical class, the potential of santamarine as a therapeutic agent against Acanthamoeba castellanii Neff requires direct investigation.
Other Reported Biological Activities of Santamarine
Beyond its antimicrobial properties, santamarine exhibits other significant biological activities, including effects on plant physiology.
Inhibition of Polar Auxin Transport in Plants (Phytohormonal Regulation)
In the field of plant biology, santamarine has been identified as a naturally occurring inhibitor of polar auxin transport (PAT). Auxins are a class of plant hormones that play a central role in regulating plant growth and development, and their directional movement through the plant, known as PAT, is critical for these processes.
Santamarine was identified from the roots of Saussurea costus, an oriental medicinal plant. Research using a radish hypocotyl bioassay demonstrated its inhibitory effect on PAT. Specifically, santamarine applied at a dose of 1 μ g/plant resulted in approximately 40% inhibition of polar auxin transport.
The mechanism of this inhibition is linked to its structure as a germacranolide-type sesquiterpene lactone possessing an α-methylene-γ-lactone moiety. It is suggested that compounds with this structure can affect the expression of genes encoding auxin influx and efflux carrier proteins, thereby disrupting the transport system. This activity highlights santamarine's role as a phytohormonal regulator, making it a valuable tool for studying the complex processes of auxin transport and its impact on plant development.
Biosynthetic Pathways and Synthetic Approaches for Santamarine
Elucidation of Santamarine Biosynthesis in Natural Producing Organisms
Santamarine is classified as a sesquiterpene lactone, a group of 15-carbon natural products. It has been isolated from various plant species, notably from the roots of Inula racemosa Hook. f. mdpi.comhmdb.canih.gov, as well as from Ambrosia scoparia wikipedia.org, Ambrosia confertiflora thegoodscentscompany.comnih.gov, Magnolia grandiflora L. nih.govwikidata.orgeasychem.org, and Saussurea lappa nih.govwikidata.org. Beyond terrestrial plants, Santamarine has also been identified as a bioactive compound derived from marine organisms, including certain species of marine algae or fungi easychem.org.
The biosynthesis of sesquiterpenes, including sesquiterpene lactones like Santamarine, generally follows a well-established isoprenoid pathway. This pathway initiates with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) hmdb.cawikipedia.org.
Farnesyl pyrophosphate (FPP) serves as the direct precursor for all sesquiterpenes. The cyclization of FPP is catalyzed by a diverse family of enzymes known as sesquiterpene synthases, leading to the formation of various sesquiterpene hydrocarbons. For sesquiterpene lactones, these hydrocarbons undergo further enzymatic modifications, typically involving oxidation steps (e.g., hydroxylation, dehydrogenation) and subsequent lactonization to form the characteristic α-methylene-γ-lactone moiety mdpi.comnih.goveasychem.orglipidmaps.org. While the specific, fully elucidated enzymatic cascade and gene clusters directly responsible for Santamarine biosynthesis remain to be detailed in scientific literature, studies on co-occurring sesquiterpene lactones in its natural sources provide strong indications of the general biosynthetic machinery involved. For instance, research on Inula racemosa has revealed a germacrene-mediated pathway for the biosynthesis of alantolactone (B1664491) and isoalantolactone, which are also sesquiterpene lactones found in the same plant hmdb.camdpi.com. This pathway involves enzymes such as germacrene A synthase (GAS), germacrene A oxidase (GAO), and other modifying enzymes. It is highly probable that Santamarine biosynthesis in Inula racemosa and other producing organisms follows a similar germacrene-type cyclization and subsequent oxidative modifications.
Chemoenzymatic and Total Synthetic Strategies for Santamarine and its Analogs
The structural complexity and biological significance of Santamarine have driven efforts in both total synthesis and chemoenzymatic approaches. Total synthesis provides a means to access Santamarine and its analogs for further study, especially when isolation from natural sources is challenging or yields are low.
Recent advancements have demonstrated protecting-group-free total synthetic strategies for Santamarine. One notable approach involves mimicking the oxidase phase of the costunolide (B1669451) pathway, another germacranolide sesquiterpene lactone. This strategy utilizes dioxygen as the sole oxidant to achieve the complex oxidative decorations characteristic of these natural products, overcoming significant challenges in chemo- and stereoselective synthesis mdpi.commdpi.com. This biomimetic approach highlights the potential for developing more efficient and environmentally friendly synthetic routes.
Beyond total synthesis, strategies for generating Santamarine analogs have also been explored. For example, derivatization of Santamarine, such as the synthesis of 4-fluorobenzoate (B1226621) derivatives, has been reported. These derivatives can be synthesized in a single step from the natural product precursor, indicating a feasible route for structural diversification guidetopharmacology.org.
Derivatization and Structure Modification of Santamarine for Enhanced Bioactivity and Selectivity
Derivatization and structural modification of natural products are crucial for optimizing their pharmacological profiles, including enhancing bioactivity and selectivity, and improving pharmacokinetic properties. For Santamarine, a key structural feature often targeted for modification is its α-methylene-γ-lactone moiety mdpi.comeasychem.orglipidmaps.org. This functional group is known for its electrophilic nature, which can react with nucleophilic biological targets, such as sulfhydryl groups of enzymes easychem.org.
Research has shown that the addition of a 4-fluorobenzoate fragment to Santamarine can lead to derivatives with enhanced biological activity. Specifically, 4-fluoro derivatives of Santamarine have demonstrated improved antiviral activities in in silico evaluations guidetopharmacology.org. This suggests that strategic modifications can significantly impact the compound's interaction with biological targets.
The α-methylene-γ-lactone moiety is implicated in many of Santamarine's observed biological activities, including its anticancer effects through alkylation of sulfhydryl enzymes involved in nucleic acid and protein synthesis easychem.org. Therefore, targeted modifications around this reactive center or other parts of the sesquiterpene scaffold could lead to analogs with tailored reactivity, improved potency against specific targets, reduced off-target effects, and enhanced selectivity for desired biological pathways.
Advanced Analytical and Characterization Methodologies for Santamarine Research
Chromatographic Techniques for Quantitative Analysis and Purity Profiling
Chromatographic techniques are fundamental for separating Santamarine from mixtures, quantifying its concentration, and assessing its purity.
HPLC is a widely employed technique for the quantitative analysis and purity profiling of Santamarine due to its high resolution and sensitivity. Reversed-phase HPLC, often utilizing C18 columns, is commonly used for the separation of Santamarine. nih.govtandfonline.commdpi.com
Example HPLC Parameters for Santamarine Analysis:
| Parameter | Value | Source |
| Column | Zorbax Bonus reversed phase C18 (100 × 2.1 mm, 3.5 μm particle size) | tandfonline.com |
| Mobile Phase | Water (0.1% acetic acid) and Methanol (B129727) | tandfonline.com |
| Gradient Program | 80% water for 10 min, increasing to 100% methanol at 30 min | tandfonline.com |
| Flow Rate | 0.2 mL/min | tandfonline.com |
| Detector | HPLC-ESI-MS (for purity and molecular weight determination) | tandfonline.com |
| Retention Time | 10.9 min (for 99.4% purity) | tandfonline.com |
Another study reported the separation of Santamarine using a reversed-phase HPLC (YMC ODS-A) with 60% aqueous methanol as the mobile phase at a flow rate of 2 mL/min, yielding a retention time of 19.0 min and purity exceeding 95% based on ¹H NMR integration. mdpi.comnih.gov HPLC analysis has confirmed the chemical purity of Santamarine, often exceeding 98% or 99%, which is crucial for studies evaluating its biological activities. nih.govtandfonline.comresearchgate.net
GC-MS is primarily suitable for the analysis of volatile and semi-volatile compounds. While Santamarine, as a sesquiterpene lactone, may not be inherently highly volatile, GC-MS can be applied for the analysis of its volatile derivatives or for screening volatile components in plant extracts where Santamarine might be present alongside other compounds. dntb.gov.uafilab.fr This technique separates compounds based on their volatility and interaction with the stationary phase, followed by mass spectrometry for identification based on fragmentation patterns. filab.fr
TLC serves as a rapid, cost-effective, and qualitative or semi-quantitative method for the initial assessment of Santamarine purity and for monitoring purification processes. tandfonline.comtandfonline.com It involves the separation of compounds on a stationary phase (e.g., silica (B1680970) gel plates) using a mobile phase. tandfonline.comtandfonline.com
Example TLC Parameters for Santamarine Purification Monitoring:
| Parameter | Value | Source |
| Stationary Phase | Silica gel plates 60 F254 | tandfonline.comtandfonline.com |
| Mobile Phase | Hexane/ethyl acetate (B1210297) (6:4) | tandfonline.comtandfonline.com |
| Visualization | UV cabinet (254 and 365 nm), ceric sulfate (B86663) solution | tandfonline.comtandfonline.com |
TLC is particularly useful for monitoring fractions during the isolation and purification of Santamarine from natural sources, allowing for quick checks of compound presence and relative purity before more advanced chromatographic steps. tandfonline.comtandfonline.comgoogle.comdntb.gov.ua
LC-MS is a powerful technique for the identification and quantification of Santamarine and its metabolites in complex biological matrices due to its high sensitivity, specificity, and ability to handle non-volatile and thermally labile compounds. nih.govlcms.czthermofisher.com The coupling of liquid chromatography (LC) with mass spectrometry (MS) allows for the separation of complex mixtures prior to detection, reducing sample complexity and minimizing ion suppression effects. nih.govlcms.cz
LC-MS systems often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for ion generation. ESI is well-suited for polar and semi-polar compounds like Santamarine, while APCI is effective for less polar or neutral compounds. thermofisher.com High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, are particularly valuable in LC-MS for calculating empirical formulas from molecular ions and performing fragmentation for metabolite identification. thermofisher.com Different LC modes, such as reversed-phase LC (RPLC) and hydrophilic interaction chromatography (HILIC), can be employed to cover a wide range of metabolites, with RPLC (often using C18 columns) being suitable for semi-polar compounds like Santamarine. nih.govlcms.cz LC-MS/MS, particularly using selected reaction monitoring (SRM) with triple quadrupole (QqQ) instruments, offers high sensitivity and specificity for the absolute quantification of trace-level metabolites in biological samples such as plasma, serum, or cellular media. nih.gov
Spectroscopic Techniques for Structural Characterization in Complex Biological Matrices
Spectroscopic techniques are indispensable for elucidating the precise chemical structure of Santamarine and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like Santamarine. nih.govemerypharma.comjchps.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for complete confidence in chemical structure. emerypharma.com
1D NMR (¹H NMR and ¹³C NMR):
¹H NMR provides information on the number, type, and chemical environment of protons, as well as their connectivity through spin-spin coupling. nih.govtandfonline.comemerypharma.comjchps.com
¹³C NMR provides information on the carbon skeleton, indicating the number of unique carbon atoms and their chemical shifts. nih.govmdpi.comnih.govemerypharma.com
For Santamarine, ¹H and ¹³C NMR spectral data are routinely acquired, typically in deuterated solvents like CD₃OD. mdpi.comnih.gov
2D NMR Applications: In complex molecules, 1D NMR spectra can be crowded, making interpretation challenging. 2D NMR experiments resolve this by spreading the spectrum across two frequency axes, providing detailed information about spin-spin interactions and connectivity. researchgate.netucl.ac.ukulethbridge.cahuji.ac.il
COSY (COrrelation SpectroscopY): This homonuclear 2D experiment reveals correlations between protons that are J-coupled (i.e., protons on adjacent carbons or through a few bonds). It helps establish proton-proton connectivity. mdpi.comnih.govresearchgate.nethuji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is vital for assigning proton and carbon signals to specific positions in the molecule. mdpi.comnih.govresearchgate.nethuji.ac.il
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range ¹H-¹³C correlations (typically two, three, or four bonds away). This experiment is crucial for establishing connectivity across quaternary carbons and for connecting different fragments of a molecule, providing key structural insights. mdpi.comnih.govresearchgate.nethuji.ac.il
NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY): These experiments provide information about spatial proximity between nuclei, regardless of whether they are directly bonded. They are essential for determining the relative stereochemistry and conformation of Santamarine. huji.ac.il
Solid-State NMR (ssNMR): While solution-state NMR is generally preferred for the structural elucidation of small organic molecules like Santamarine, solid-state NMR is a powerful technique for characterizing atomic-level structure and dynamics in solid materials. wikipedia.orgwustl.edu In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are broader due to these interactions. wikipedia.orgemory.edu Techniques like Magic Angle Spinning (MAS) are often combined with ssNMR to improve spectral resolution by removing anisotropic interactions. wikipedia.orgemory.edu For Santamarine, ssNMR could potentially be applied to study its crystalline forms, interactions within solid formulations, or its state within complex biological matrices if it forms aggregates or is present in a non-solution state. However, its primary structural elucidation is typically achieved through solution-state NMR. wikipedia.org
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and accurate mass determination of chemical compounds like Santamarine. High-resolution mass spectrometry (HRMS) can provide the exact mass of Santamarine, confirming its molecular formula. For instance, the monoisotopic mass of Santamarine has been determined as 248.14125 Da. francis-press.com Beyond simple mass determination, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the Santamarine molecule, generating characteristic fragment ions. Analysis of these fragmentation patterns provides critical information about the compound's structural connectivity and the presence of specific functional groups. While general mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS), are used in phytochemical profiling to identify various compounds within extracts, researchgate.net specific detailed fragmentation data for Santamarine's structural elucidation would involve advanced MS/MS experiments to confirm its sesquiterpene lactone framework.
In Vitro Biological Assay Methodologies for Santamarine Studies
In vitro biological assays are fundamental for investigating the cellular and molecular effects of Santamarine, providing insights into its potential therapeutic applications.
Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue Exclusion, Methylene (B1212753) Blue)
Cell viability and proliferation assays are routinely used to assess the cytotoxic or cytostatic effects of Santamarine on various cell lines.
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures cellular metabolic activity, reflecting cell viability. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium dye into purple formazan (B1609692) crystals. frontiersin.orgmedicinalcrop.org Santamarine has been shown to inhibit the proliferation of HepG2 liver cancer cells in a dose-dependent manner, with an IC50 value of approximately 70 µM. nih.gov In HeLa cells, the MTT assay revealed that Santamarine treatment decreased cell viability in a concentration-dependent manner. frontiersin.orgfrontiersin.org Furthermore, studies demonstrated that knockdown of thioredoxin reductase (TrxR) sensitized cells to Santamarine, while TrxR overexpression protected them, with these effects quantified using the MTT assay. researchgate.net Santamarine also reduced the viability of HaCaT cells, as assessed by MTT. medicinalcrop.orgmdpi.com
Table 1: Effect of Santamarine on Cell Viability (MTT Assay)
| Cell Line | Effect | IC50 (approx.) | Reference |
| HepG2 | Decreased viability | 70 µM | nih.gov |
| HeLa | Decreased viability | Dose-dependent | frontiersin.orgfrontiersin.orgresearchgate.net |
| HaCaT | Decreased viability | Dose-dependent | medicinalcrop.orgmdpi.com |
Trypan Blue Exclusion Assay: This assay determines cell membrane integrity. Trypan Blue dye is excluded by viable cells with intact membranes but enters and stains dead cells with compromised membranes. nih.govnih.govrcsb.org This method has been employed to determine the cell viability of L1210 murine leukemia cells after treatment with Santamarine. chemfaces.comnih.gov
Methylene Blue Assay: Methylene Blue can also be used to assess cell viability, often by staining dead cells or by measuring cellular uptake. Santamarine's effects on L1210 cell viability have been determined using methylene blue assays. chemfaces.comnih.gov
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, DAPI Staining, Caspase Activity Assays, Annexin V-FITC/PI Staining)
These methodologies are critical for investigating programmed cell death (apoptosis) and the distribution of cells within different phases of the cell cycle, both of which are key indicators of a compound's biological activity.
Flow Cytometry: Flow cytometry is a powerful technique used to analyze cellular properties, including DNA content for cell cycle analysis and the detection of apoptotic markers. Santamarine has been shown to block L1210 cells in the G2/M phase of the cell cycle, a finding established through flow cytometry studies. chemfaces.comresearchgate.netnih.gov This indicates that Santamarine can interfere with cell division. Flow cytometry is also used in conjunction with specific dyes to identify apoptotic and necrotic cells. researchgate.netnih.govresearchgate.netnih.gov
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that strongly binds to adenine-thymine (A-T) rich regions in DNA. uniprot.orgresearchgate.net It is widely used in fluorescence microscopy to visualize nuclei and assess chromatin condensation, a hallmark of apoptosis. DAPI staining has been utilized to observe apoptosis induced by Santamarine in L1210 cells. chemfaces.comnih.govresearchgate.net It has also been used in studies involving HaCaT cells to visualize nuclei. medicinalcrop.orgmedicinalcrop.org
Caspase Activity Assays: Caspases are a family of cysteine proteases that play central roles in the execution of apoptosis. wikipedia.org Assays measuring the activity of specific caspases (e.g., Caspase-3, Caspase-8, Caspase-9) provide direct evidence of apoptotic pathway activation. Santamarine has been demonstrated to significantly increase caspase-3 activity in HeLa cells in a dose- and time-dependent manner, confirming its apoptosis-inducing effects. frontiersin.orgfrontiersin.org Further research has shown that Santamarine activated caspase-3 in L1210 cells chemfaces.comnih.gov and increased the expression of cleaved caspase-9, caspase-3, and PARP-1 (Poly (ADP-ribose) polymerase 1) in HepG2 cells. nih.govnih.gov In oral cancer cells, Santamarine also increased the activation of caspases 3, 8, and 9. nih.gov
Table 2: Caspase Activation by Santamarine
| Cell Line | Caspases Activated | Effect | Reference |
| HeLa | Caspase-3 | Increased activity (dose- and time-dependent) | frontiersin.orgfrontiersin.org |
| L1210 | Caspase-3 | Activated | chemfaces.comnih.gov |
| HepG2 | Caspase-9, -3, PARP-1 | Increased cleavage/expression | nih.govnih.gov |
| Oral Cancer Cells | Caspase-3, -8, -9 | Increased activation | nih.gov |
Annexin V-FITC/PI Staining: This dual-staining method is a common approach to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis). researchgate.netresearchgate.netnih.govlumiprobe.combosterbio.com Santamarine has been shown to induce apoptotic cell death in A549 lung adenocarcinoma cells in a dose-dependent manner, as demonstrated by Annexin V-FITC/PI staining. researchgate.netnih.gov
Oxidative Stress Markers Assessment (e.g., DCFH-DA, TRFS-green Fluorescent Probes)
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a critical factor in various cellular processes and disease states.
DCFH-DA Assay: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe is widely used to measure intracellular reactive oxygen species (ROS) levels. DCFH-DA is a non-fluorescent compound that, upon entering the cell, is deacetylated by intracellular esterases to form DCFH. DCFH is then oxidized by ROS to highly fluorescent dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy. frontiersin.orgmedicinalcrop.orgresearchgate.netnih.gov Santamarine has been shown to potently enhance ROS generation in HeLa cells in a concentration-dependent manner, with intracellular ROS accumulation determined by DCFH-DA staining. frontiersin.org It has also been used to evaluate the ROS scavenging effects of Santamarine in HaCaT cells. medicinalcrop.org
TRFS-green Fluorescent Probe: TRFS-green is a highly selective "off-on" fluorescent probe specifically designed for imaging selenoprotein thioredoxin reductase (TrxR) activity in living cells. medchemexpress.comebiohippo.comwikipedia.org The probe features a 1,2-dithiolane (B1197483) scaffold with a quenched naphthalimide fluorophore, which becomes fluorescent upon TrxR-mediated disulfide cleavage. medchemexpress.comebiohippo.com Research has utilized TRFS-green imaging to assess Santamarine's inhibition of TrxR activity in live HeLa cells. researchgate.net This direct visualization method provides valuable insights into the compound's impact on cellular redox homeostasis.
Gene and Protein Expression Analysis (e.g., RT-qPCR, Western Blotting)
Understanding the molecular mechanisms of Santamarine's action often involves analyzing changes in gene and protein expression.
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is a sensitive and quantitative method for measuring the expression levels of specific genes. It involves reverse transcribing mRNA into cDNA, followed by real-time PCR amplification to quantify the target gene's expression. While specific data on Santamarine's effects on gene expression via RT-qPCR were not found in the provided search results, this technique would be a standard approach to investigate how Santamarine modulates the transcription of genes involved in processes like apoptosis, cell cycle regulation, or oxidative stress response.
Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. This method is crucial for assessing changes in protein expression, post-translational modifications (e.g., phosphorylation), and protein cleavage. Studies on Santamarine have indicated its ability to modulate the expression of Bcl-2 family proteins, induce cytochrome c release, and activate caspases-9, -8, and -3, leading to PARP cleavage in HepG2 liver cancer cells. nih.govnih.gov These findings are typically established through Western blot analysis, which would show changes in the levels of these key apoptotic and regulatory proteins. Furthermore, Santamarine's inhibition of NF-κB and STAT3 activation, which involves changes in the phosphorylation and nuclear translocation of these proteins, would also be investigated using Western blotting. nih.gov
Computational and In Silico Approaches in Santamarine Research
Computational and in silico methodologies have become indispensable tools in modern chemical and biological research, offering insights into molecular mechanisms, interactions, and properties that are difficult to ascertain through experimental methods alone. For Santamarine, a sesquiterpene lactone, these approaches have been instrumental in exploring its potential biological activities and understanding its molecular targets. Such studies leverage various computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, to predict and analyze its behavior at an atomic and molecular level ijcce.ac.irresearchgate.net. These methods complement in vitro and in vivo studies by providing a predictive framework for its interactions within biological systems.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Santamarine) when bound to a protein target, thereby predicting the strength of the association or binding affinity. This approach is crucial for identifying potential molecular targets and understanding the nature of ligand-protein interactions.
Research has utilized molecular docking to investigate the interaction of Santamarine with various proteins. A notable application involves its interaction with Thioredoxin Reductase 1 (TrxR1), a key enzyme involved in cellular redox regulation. Santamarine was covalently docked to the C-terminal position 498 of chain A of mouse TrxR1 using the Schrödinger Suite 2015-1 program researchgate.netnih.govfrontiersin.org. The docking studies revealed that Santamarine interacts with several key residues within the active site of TrxR1, including Sec498, Cys497, Thr481, Glu478, Ile477, Cys475, Trp407, Phe406, and Ser404 researchgate.netnih.govfrontiersin.org. These predicted interactions provide a molecular basis for Santamarine's observed biological effects.
Beyond TrxR1, molecular docking has also been employed to assess the interactions of Santamarine with hub genes such as NFKB1, MAPK1, and PIK3CD, identified in network pharmacology studies related to prostate cancer ijcce.ac.ir. Furthermore, in silico molecular docking studies have been performed on tubulin to identify critical molecular interactions, suggesting a broader utility of this compound in targeting various cellular components researchgate.net.
Table 1: Predicted Key Residues Involved in Santamarine-TrxR1 Interaction via Molecular Docking
| Protein Target | Interaction Type | Key Interacting Residues | Software Used | Citation |
| Thioredoxin Reductase 1 (TrxR1) | Covalent Docking | Sec498, Cys497, Thr481, Glu478, Ile477, Cys475, Trp407, Phe406, Ser404 | Schrödinger Suite 2015-1 | researchgate.netnih.govfrontiersin.org |
| NFKB1, MAPK1, PIK3CD (Hub Genes) | Ligand-Protein Interaction | Not specified in snippets | CB-Dock2 | ijcce.ac.ir |
| Tubulin | Ligand-Protein Interaction | Not specified in snippets | Not specified in snippets | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural features of chemical compounds with their biological activities or properties researchgate.netresearchgate.net. The goal of QSAR is to predict the activity of new or untested compounds based on their molecular structure, thereby guiding the design of more potent and selective agents.
While QSAR is a widely recognized and powerful methodology in drug design and chemical research, specific detailed QSAR models developed solely for Santamarine were not identified in the provided search results. However, as a sesquiterpene lactone, Santamarine's distinct structural features, such as its lactone ring and specific stereochemistry, make it an ideal candidate for QSAR studies. Such studies could systematically explore how modifications to its chemical structure influence its biological activities, including its reported anticancer and anti-inflammatory properties researchgate.netfrontiersin.org. By quantifying the relationship between structural descriptors (e.g., electronic, steric, hydrophobic properties) and biological responses, QSAR models could provide valuable insights for optimizing Santamarine's efficacy and selectivity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. Unlike static docking approaches, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of binding events and conformational changes.
For Santamarine research, MD simulations have been employed to confirm the stability of protein-ligand complexes. In the context of prostate cancer research, molecular dynamics simulations, utilizing tools like iMODS and CABS-flex, were used to confirm the stability of complexes formed between Santamarine (and other compounds) and hub genes such as NFKB1, MAPK1, and PIK3CD ijcce.ac.ir. These simulations are crucial for validating the results obtained from molecular docking and understanding the long-term stability of the predicted interactions in a dynamic environment.
Beyond specific protein interactions, MD simulations also hold potential for investigating other critical aspects of Santamarine's behavior. For instance, MD could cast light on the solubility of eudesmanolides, the class of compounds to which Santamarine belongs, in cell membranes researchgate.net. Understanding how structural differences affect cross-membrane processes through MD simulations could help explain variations in activity levels among Santamarine and its derivatives researchgate.net.
Preclinical Development and Translational Research of Santamarine
In Vivo Efficacy Studies in Established Disease Models
While in vitro studies have provided the foundational evidence for Santamarine's biological activities, its efficacy in living organisms is a critical area of investigation. Preclinical in vivo studies in animal models are essential to validate these initial findings and to understand the compound's therapeutic potential in a physiological context.
Anti-Inflammatory Activity:
Another relevant model is the lipopolysaccharide (LPS)-induced inflammation model. arvojournals.orgmdpi.comportlandpress.comnih.govnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines. Studies on related compounds have shown a reduction in inflammatory markers in LPS-treated animals. arvojournals.orgmdpi.comportlandpress.comnih.govnih.gov
Anticancer Activity:
The in vivo anticancer efficacy of a compound is often evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govmdpi.comreactionbiology.com The primary endpoint in these studies is the inhibition of tumor growth, which is typically measured by tumor volume and weight. nih.govmdpi.comnih.gov While in vitro studies have demonstrated the potential of Santamarine to inhibit the proliferation of cancer cells, specific in vivo data from xenograft models for Santamarine is limited in the available literature. However, research on other sesquiterpene lactones has shown significant tumor growth inhibition in such models. nih.gov
Antileishmanial Activity:
Leishmaniasis is a parasitic disease for which new treatments are needed. researchgate.netdtic.milnih.govnih.govplos.org Animal models, such as those using hamsters or mice infected with Leishmania species, are crucial for evaluating the efficacy of potential new drugs. researchgate.netdtic.milnih.govnih.govplos.org While some natural products have been investigated for their antileishmanial activity in vivo, specific studies on Santamarine in these models are not extensively documented in the current body of literature. researchgate.netdtic.milnih.govnih.govplos.org
| Disease Model | Animal Model | Key Efficacy Parameters | Santamarine-Specific Findings |
|---|---|---|---|
| Acute Inflammation | Carrageenan-Induced Paw Edema (Rat/Mouse) | Reduction in paw volume | Data not available in reviewed literature; potential efficacy inferred from the class of sesquiterpene lactones. |
| Systemic Inflammation | Lipopolysaccharide (LPS)-Induced Inflammation (Mouse) | Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Data not available in reviewed literature. |
| Cancer | Human Tumor Xenograft (Mouse) | Inhibition of tumor growth (volume and weight) | Data not available in reviewed literature; potential efficacy inferred from in vitro studies and other sesquiterpene lactones. |
| Leishmaniasis | Leishmania-Infected Hamster/Mouse | Reduction in parasite load | Data not available in reviewed literature. |
Pharmacokinetic and Pharmacodynamic Characterization of Santamarine
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Santamarine is essential for its development as a therapeutic agent. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body.
Pharmacokinetics:
Preclinical studies in animal models, typically rats, are used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). scispace.commdpi.commdpi.comnih.govmdpi.comfao.orgfigshare.com These parameters provide insights into the bioavailability and clearance of the compound.
While specific pharmacokinetic data for Santamarine is not extensively available, studies on other sesquiterpene lactones suggest that their oral bioavailability can be low and variable. nih.gov The metabolism of sesquiterpene lactones can occur in the gut and liver, involving phase I and phase II enzymatic reactions. nih.gov
| Parameter | Description | Santamarine-Specific Data (Rat Model) |
|---|---|---|
| Tmax | Time to reach maximum plasma concentration | Data not available |
| Cmax | Maximum plasma concentration | Data not available |
| AUC | Area under the plasma concentration-time curve (total drug exposure) | Data not available |
| Oral Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation | Data not available; generally low for sesquiterpene lactones. nih.gov |
Pharmacodynamics:
Pharmacodynamic studies aim to correlate the concentration of a drug with its pharmacological effect. In the context of Santamarine's anti-inflammatory activity, this would involve measuring the reduction of inflammatory biomarkers, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in response to different doses of the compound. phytopharmajournal.comnih.govnih.govmdpi.comca.gov For its anticancer effects, pharmacodynamic markers could include the inhibition of signaling pathways involved in cancer cell proliferation and survival. nih.govmdpi.com
Safety and Toxicity Profiling in Preclinical Settings
A thorough evaluation of the safety and toxicity of Santamarine is a prerequisite for its consideration for clinical development. Preclinical safety assessment involves a battery of in vitro and in vivo studies.
Acute Oral Toxicity:
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. nih.govca.govscience.gov The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, is a common endpoint. nih.govca.govmdpi.com These studies are typically conducted in rodents according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.govscispace.comscience.govnih.govresearchgate.net There is no publicly available data on the LD50 of Santamarine.
Repeated-Dose Toxicity:
Subchronic (90-day) repeated-dose toxicity studies in animals, such as rats, are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL). science.govoecd.orgoecd.orgplos.orgmdpi.com These studies involve daily administration of the compound and monitoring of a wide range of parameters, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs. science.govoecd.orgoecd.orgplos.orgmdpi.com Specific 90-day toxicity data for Santamarine is not available in the reviewed literature.
Safety Pharmacology:
Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on vital physiological functions. researchgate.netnih.govnih.goviitri.orgfda.govnih.gov The "core battery" of safety pharmacology studies typically assesses the cardiovascular, respiratory, and central nervous systems. nih.govresearchgate.netnih.goviitri.orgfda.govnih.govvivotecnia.com There is no available information on the safety pharmacology profile of Santamarine.
Potential for Combination Therapies Involving Santamarine
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of cancer treatment. nih.govnih.goviitri.org The rationale behind this approach is to target multiple pathways, overcome drug resistance, and potentially reduce the doses of individual agents, thereby minimizing toxicity. nih.gov
Given its proposed mechanisms of action, Santamarine holds potential for use in combination with conventional chemotherapeutic agents. For instance, sesquiterpene lactones have been shown to modulate signaling pathways that are often dysregulated in cancer and contribute to drug resistance. nih.gov There is preclinical evidence suggesting that some sesquiterpene lactones can enhance the efficacy of drugs like cisplatin (B142131) and doxorubicin (B1662922). nih.govplos.orgoecd.org However, specific in vivo studies evaluating the synergistic or additive effects of Santamarine with other anticancer drugs are currently lacking.
| Combination Agent | Disease Model | Rationale for Combination | In Vivo Evidence for Santamarine |
|---|---|---|---|
| Cisplatin | Various Cancers | Potential to overcome cisplatin resistance and enhance cytotoxicity. | Data not available |
| Doxorubicin | Various Cancers | Potential to sensitize cancer cells to doxorubicin and reduce cardiotoxicity. | Data not available |
Impact of Santamarine on Microbiome-Drug Interactions (considering potential for cross-protection and cross-sensitization)
The gut microbiome, the vast community of microorganisms residing in the gastrointestinal tract, plays a significant role in drug metabolism and efficacy. plos.orgfda.gov There is growing evidence that the gut microbiota can metabolize a wide range of compounds, including natural products like sesquiterpene lactones. nih.gov
Studies have shown that dietary sesquiterpene lactones are extensively catabolized by human gut microbiota, with significant inter-individual variation. nih.gov This microbial metabolism can lead to the formation of new metabolites with different biological activities than the parent compound.
The interaction between Santamarine and the gut microbiome could have several implications. On one hand, the microbiota could inactivate Santamarine, reducing its bioavailability and efficacy. On the other hand, microbial metabolism could potentially generate more active metabolites.
Furthermore, the concept of cross-protection has emerged, where certain gut bacteria can protect other more sensitive species from the effects of a drug. nih.gov This could be relevant if Santamarine is co-administered with other drugs, as the gut microbiome could influence the efficacy of the co-administered agent. Conversely, cross-sensitization , where the presence of one compound increases the sensitivity of bacteria to another, is also a possibility. The antimicrobial properties of some sesquiterpene lactones could also lead to alterations in the composition of the gut microbiota, which could have broader implications for host health and the metabolism of other drugs. nih.gov However, there are currently no studies that have specifically investigated the impact of Santamarine on the gut microbiome and its subsequent effects on drug interactions.
Future Research Directions and Therapeutic Potential of Santamarine
Development as a Lead Compound for Anticancer Therapy
Santamarine has demonstrated significant anticancer effects in various cancer cell lines, establishing it as a promising lead compound for new oncological therapies. frontiersin.orgfrontiersin.org Its mechanism of action is complex, primarily involving the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways that drive cancer progression. researchgate.netnih.gov
One of the key anticancer mechanisms of santamarine is its ability to induce oxidative stress in cancer cells. researchgate.netnih.govnih.gov It has been shown to target and inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. frontiersin.orgnih.gov This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn triggers apoptosis. frontiersin.orgnih.gov This effect has been observed in various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL-60 (leukemia), and MDA-MB-231 (breast cancer), with a notably lower impact on nonmalignant cells. researchgate.net In HepG2 liver cancer cells, santamarine was found to inhibit proliferation and induce apoptosis, linked to increased ROS, depletion of glutathione (B108866) (GSH), and activation of caspases-9, -8, and -3. researchgate.netnih.gov Similarly, in oral cancer cells, it triggers apoptosis and DNA damage selectively in cancer cells over normal cells. nih.gov
Furthermore, santamarine is known to inhibit the activation of key transcription factors like nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). frontiersin.orgresearchgate.netresearchgate.net These factors are often overactive in cancer, promoting cell survival and proliferation. By suppressing these pathways, santamarine can curb tumor growth. researchgate.netnih.gov For instance, in A549 lung cancer cells, santamarine was found to inhibit the translocation of NF-κB into the nucleus, a critical step in its activation. nih.gov Some studies also suggest its mechanism may involve the inhibition of tubulin, leading to cell death. google.com
Future research will likely focus on creating derivatives of santamarine to improve its effectiveness and selectivity for cancer cells, making it a more potent and less toxic therapeutic agent. frontiersin.org
Table 1: Anticancer Activity of Santamarine in Various Cell Lines
| Cancer Cell Line | Observed Effects | Key Molecular Targets/Pathways | IC50 Value |
|---|---|---|---|
| HeLa (Cervical Cancer) | Dose-dependent growth inhibition, induction of apoptosis. frontiersin.orgresearchgate.net | Thioredoxin Reductase (TrxR), ROS accumulation, Caspase-3 activation. frontiersin.org | >50% inhibition at 40 μM after 48h. researchgate.net |
| HepG2 (Liver Cancer) | Inhibition of proliferation, induction of apoptosis. researchgate.netnih.gov | NF-κB, STAT3, ROS generation, TrxR, Caspase activation. researchgate.netnih.gov | ~70 μM. researchgate.netnih.gov |
| A549 (Lung Cancer) | Growth inhibition, induction of apoptosis. researchgate.net | NF-κB inhibition, ROS generation, GSH depletion. nih.gov | ~60 μM. nih.gov |
| Oral Cancer (OC-2, HSC-3) | Selective inhibition of cell viability, G2/M phase arrest, apoptosis, DNA damage. nih.gov | ROS-dependent mechanisms, Caspase-3, -8, -9 activation. nih.gov | 15.7 μg/mL (OC-2), 18.49 μg/mL (HSC-3). nih.gov |
| Various Cell Lines (L1210, CCRF-CEM, KB, MCF-7, LS174T) | Cytotoxic activity, inhibition of cell growth. google.com | Tubulin inhibition (proposed). google.com | 0.41, 0.59, 0.16, 0.92, 0.53 μg/mL respectively. google.com |
Prospects as an Anti-inflammatory Therapeutic Agent
Chronic inflammation is a contributing factor to a multitude of diseases. Santamarine has demonstrated significant anti-inflammatory capabilities, making it a promising candidate for the development of new anti-inflammatory medications. nih.govresearchgate.net Its primary mechanism of action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.net
Santamarine suppresses the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netresearchgate.netplos.org This is achieved by preventing the activation of NF-κB. nih.govresearchgate.net Research has shown that santamarine can inhibit the phosphorylation of IκB-α, a key step that allows NF-κB to move to the nucleus and activate inflammatory genes. researchgate.netnih.gov Additionally, santamarine's anti-inflammatory effects are linked to the induction of Heme Oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties. researchgate.netnih.gov
Future studies are expected to concentrate on assessing the long-term effectiveness and safety of santamarine in models of chronic inflammatory conditions.
Applications in Dermatology and Anti-Photoaging Interventions
The skin is susceptible to damage from environmental factors, particularly ultraviolet (UV) radiation, which causes photoaging. Santamarine has shown potential in dermatology, especially for combating the effects of photoaging. nih.govmedicinalcrop.orgresearchgate.net
UV radiation triggers the production of ROS and increases the expression of matrix metalloproteinases (MMPs), which are enzymes that break down collagen and lead to skin aging. nih.govmedicinalcrop.org Santamarine has been found to protect against UV-induced skin damage by suppressing the expression of MMP-1, MMP-2, MMP-3, and MMP-9. nih.govmedicinalcrop.orgresearchgate.net It achieves this by inhibiting the MAPK/AP-1 signaling pathway, which is activated by UV radiation and controls MMP production. nih.govmedicinalcrop.org Specifically, santamarine can reduce the UVA-induced phosphorylation of p38 and JNK, and the nuclear translocation of c-Fos and c-Jun, which form the AP-1 transcription factor. nih.gov
Moreover, santamarine promotes the production of type I procollagen (B1174764) by stimulating the TGF-β/Smad signaling pathway, which is often suppressed by UVA exposure. nih.govresearchgate.net Its antioxidant properties, demonstrated by its ability to scavenge ROS and stimulate the Nrf2-dependent expression of antioxidant enzymes like SOD-1 and HO-1, further contribute to its anti-photoaging effects. nih.govresearchgate.net
Future research could focus on creating topical formulations of santamarine for direct skin application to maximize its dermatological benefits.
Exploration as a Novel Antimicrobial Compound with Specific Targeting
With the growing concern over antibiotic resistance, there is a continuous search for new antimicrobial agents. Santamarine has displayed activity against a variety of pathogens, including bacteria and fungi, highlighting its potential in this area. researchgate.nettandfonline.comnih.govmdpi.com
Its antibacterial effects have been noted against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.nettandfonline.com Studies have reported its minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) against different strains of Mtb. researchgate.nettandfonline.com The antimicrobial action is thought to be related to the α-methylene-γ-lactone group in its structure, which can interact with microbial components. frontiersin.orgresearchgate.net It has also shown activity against bacteria like Bacillus cereus, Staphylococcus aureus, and Escherichia coli, as well as the fungus Candida albicans. nih.govpjps.pk
Future investigations should aim to pinpoint the specific molecular targets of santamarine within microbial cells to facilitate the development of more focused and potent antimicrobial drugs.
Targeting Emerging Disease Pathways Beyond Current Research Scope
The therapeutic applications of santamarine may extend beyond its currently recognized anticancer and anti-inflammatory roles. Its capacity to modulate fundamental cellular pathways like NF-κB and MAPK suggests it could be beneficial for a wider range of diseases characterized by the dysregulation of these pathways. researchgate.netnih.gov
For instance, neurodegenerative diseases such as Alzheimer's and Parkinson's are linked to chronic neuroinflammation. vallhebron.comuio.noscielo.br Santamarine's anti-inflammatory properties could offer a new therapeutic strategy for these conditions. nih.gov
Similarly, metabolic syndrome, which includes conditions like obesity and type 2 diabetes, involves a state of chronic low-grade inflammation. researchgate.netmdpi.com By targeting these inflammatory processes, santamarine could potentially help manage metabolic disorders. The gut microbiome also plays a critical role in metabolism and its disruption is linked to various diseases; future research could explore how compounds like santamarine interact with and modulate the gut microbiota. unl.ptuni-jena.de
Further research is needed to explore santamarine's effectiveness in preclinical models of these other diseases to uncover its full therapeutic potential.
Challenges and Opportunities in Santamarine Research and Development
Despite its promising therapeutic profile, several obstacles must be overcome to bring santamarine into clinical use. Key challenges include its limited water solubility and bioavailability, which can affect its efficacy. The chemical synthesis of santamarine is often complex and results in low yields, making large-scale production a significant hurdle. biosynth.com
However, these challenges also create opportunities. The development of advanced drug delivery systems, such as nanoparticles or liposomes, could enhance the solubility and targeted delivery of santamarine. Furthermore, its complex structure serves as a valuable template for medicinal chemists to design and synthesize new analogs with improved pharmacological characteristics. researchgate.net Continued interdisciplinary collaboration will be crucial to fully realize the therapeutic promise of santamarine. frontiersin.orgnih.gov
Q & A
Basic: What experimental designs are appropriate for initial assessment of Santamarine’s anticancer activity?
Answer:
Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa cells) and non-cancerous controls to establish selectivity . Dose-response curves (typically 10–100 μM) help determine IC₅₀ values. Include microscopy to observe morphological changes (e.g., membrane blebbing, apoptosis) at varying concentrations . Parallel measurement of enzymatic targets (e.g., TrxR activity via NADPH oxidation assays) validates mechanism-specific effects . Always replicate experiments ≥3 times to ensure statistical power.
Advanced: How to resolve contradictions in Santamarine’s efficacy across cell lines with differing TrxR expression levels?
Answer:
Employ isogenic cell models (e.g., HeLa-shNT vs. HeLa-shTrxR1) to isolate TrxR’s role . Quantify TrxR protein levels via Western blot and correlate with Santamarine-induced cytotoxicity. Use siRNA knockdown or CRISPR-Cas9 to modulate TrxR expression and monitor changes in drug response. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant differences between cell types. Address confounding factors (e.g., off-target effects) using proteomics or transcriptomics to map broader signaling pathways .
Basic: What methodologies ensure reproducibility in Santamarine bioactivity studies?
Answer:
- Standardization: Use commercially validated Santamarine (≥95% purity, HPLC-verified) and cell lines from authenticated repositories (e.g., ATCC).
- Protocol Documentation: Detail incubation times, solvent controls (e.g., DMSO ≤0.1%), and culture conditions (e.g., serum concentration) .
- Data Transparency: Report raw data, normalization methods, and outlier exclusion criteria in supplementary materials .
Advanced: How to analyze Santamarine’s dual role as both cytotoxic agent and oxidative stress modulator?
Answer:
Combine multi-omics approaches:
- Metabolomics: Measure ROS levels (DCFDA assay) and glutathione depletion.
- Transcriptomics: Profile Nrf2/ARE pathway activation via qPCR.
- Functional Assays: Co-treat with antioxidants (e.g., NAC) to test reversibility of cytotoxicity .
Use partial least squares regression (PLSR) to model interactions between oxidative markers and cell viability .
Basic: How to formulate a research question on Santamarine’s mechanism using the FINER framework?
Answer:
Apply FINER criteria:
- Feasible: “Does Santamarine inhibit TrxR in vitro at physiologically relevant concentrations?”
- Interesting: Explore its selectivity for cancer vs. normal cells.
- Novel: Investigate understudied downstream targets (e.g., NF-κB).
- Ethical: Use established cell lines to minimize animal testing.
- Relevant: Align with oncology’s need for low-toxicity therapies .
Advanced: What statistical methods address variability in Santamarine’s dose-response data?
Answer:
- Non-linear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error Propagation Analysis: Quantify uncertainty in IC₅₀ values via bootstrapping.
- Meta-analysis: Pool data from independent labs using random-effects models to account for heterogeneity .
Basic: How to validate Santamarine’s purity and structural integrity before experiments?
Answer:
- Analytical Chemistry: Use NMR (¹H/¹³C) and LC-MS for structural confirmation.
- Purity Checks: HPLC with UV/Vis or ELSD detection (≥95% purity threshold).
- Stability Tests: Store aliquots at −80°C and verify activity after freeze-thaw cycles .
Advanced: How to design a study reconciling Santamarine’s pro-apoptotic effects with its reported anti-inflammatory properties?
Answer:
- Context-Specific Assays: Test Santamarine in inflammation models (e.g., LPS-stimulated macrophages) alongside apoptosis assays.
- Temporal Analysis: Measure cytokine release (ELISA) and caspase-3 activation at multiple timepoints.
- Pathway Crosstalk: Use phospho-kinase arrays to identify shared nodes (e.g., MAPK/NF-κB) .
Basic: What are best practices for presenting Santamarine research in manuscripts?
Answer:
- Structure: Follow IMRaD format with separate Results and Discussion sections.
- Visualization: Include dose-response curves, TrxR activity bar graphs, and microscopy images with scale bars .
- Supplemental Data: Provide raw viability data, statistical code, and experimental protocols .
Advanced: How to leverage computational tools for Santamarine target prediction?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
